![molecular formula C20H12Cl2N2O2S B4288830 2-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl)-4,6-dichlorophenol](/img/structure/B4288830.png)
2-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl)-4,6-dichlorophenol
Übersicht
Beschreibung
2-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl)-4,6-dichlorophenol is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent in various diseases. This compound is also known by the name 'BC-11' and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of BC-11 involves the inhibition of various signaling pathways, including the STAT3 pathway, the NF-kappaB pathway, and the JAK/STAT pathway. BC-11 has also been reported to inhibit the activity of enzymes such as tyrosine kinases and topoisomerases. In addition, BC-11 has been reported to interact with various proteins, including amyloid-beta and alpha-synuclein, leading to their inhibition or disaggregation.
Biochemical and Physiological Effects:
BC-11 has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, inhibition of protein aggregation, and protection against oxidative stress. BC-11 has also been reported to have low toxicity and good bioavailability, making it a promising therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BC-11 in lab experiments is its low toxicity and good bioavailability, which allows for higher doses to be administered without causing adverse effects. Another advantage is its ability to target multiple signaling pathways and proteins, making it a potential therapeutic agent for various diseases. One limitation of using BC-11 in lab experiments is the lack of long-term safety data, which is necessary before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on BC-11, including:
1. Further investigation of the mechanism of action of BC-11, including its interaction with various proteins and signaling pathways.
2. Preclinical studies to evaluate the safety and efficacy of BC-11 in animal models of various diseases.
3. Development of new synthesis methods for BC-11 that are more efficient and cost-effective.
4. Investigation of the potential of BC-11 as a combination therapy with other drugs for the treatment of cancer and neurodegenerative diseases.
5. Clinical trials to evaluate the safety and efficacy of BC-11 in humans for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
BC-11 has shown potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, BC-11 has been reported to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of STAT3, a protein that promotes cell survival and proliferation. BC-11 has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis (formation of new blood vessels).
In Alzheimer's disease and Parkinson's disease, BC-11 has been reported to inhibit the aggregation of amyloid-beta and alpha-synuclein, respectively. These proteins are known to form aggregates in the brain, leading to neurodegeneration. BC-11 has also been reported to protect neurons from oxidative stress, which is a key factor in the development of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]iminomethyl]-4,6-dichlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O2S/c21-12-7-11(19(26)15(22)8-12)10-23-13-5-6-14(17(25)9-13)20-24-16-3-1-2-4-18(16)27-20/h1-10,25-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQNBSCDHJKOIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



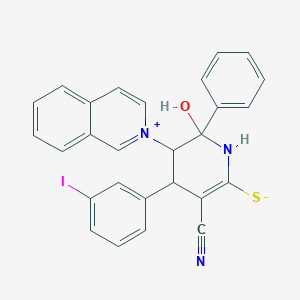
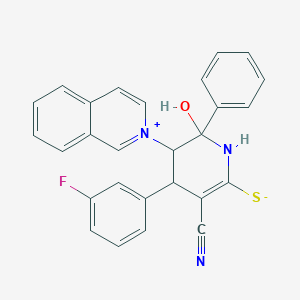
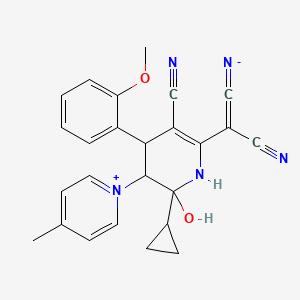
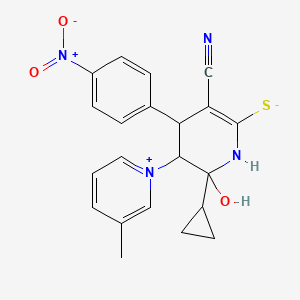
![2-(2-iodophenyl)-1-(4-methylbenzoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4288788.png)
![1-acetyl-2-(2-iodophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4288789.png)
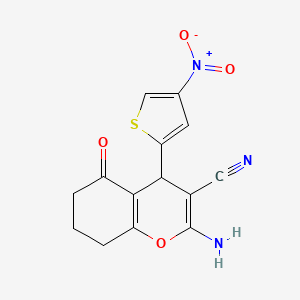

![1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)pyrrolidine-2,5-dione](/img/structure/B4288807.png)
![2-ethoxy-4-{[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4288815.png)
![3-benzoyl-7-iodo-2-phenyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-1,3-dicarbonitrile](/img/structure/B4288837.png)
![2-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4,6-dinitrophenol](/img/structure/B4288840.png)
![4-chloro-2-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B4288842.png)
